3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a thiazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzenesulfonyl group or the thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine and thiazolidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(benzenesulfonyl)piperidin-4-yl]formamido propanoic acid
- Diphenyl (piperidin-4-yl)methanol derivatives
- 1-[3-[(1-methyl piperidin-4-yl) methyl] benzenesulfonyl]-1H-indole
Uniqueness
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSZHNLPXSMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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